molecular formula C8H7BBrFO4 B2744294 5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid CAS No. 2377612-08-1

5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid

Cat. No. B2744294
M. Wt: 276.85
InChI Key: RTLUVPGFRPQLHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is a chemical compound with the CAS Number: 2377612-08-1 . It has a molecular weight of 276.85 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.85 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is a type of boronic acid, which are commonly used in organic synthesis . They are particularly valuable in the Suzuki-Miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and materials science.

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field: Organic Synthesis
    • Application: Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed reactions used to couple boronic acids with various types of organic halides .
    • Method: The reaction generally involves the use of a palladium catalyst, a base, and an organic halide. The boronic acid acts as a nucleophile, attacking the organic halide to form a new carbon-carbon bond .
    • Results: This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and materials science .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Field: Organic Synthesis
    • Application: Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
    • Method: In this reaction, the boronic acid would act as a nucleophile, attacking the hydronaphthalene in the presence of a Lewis acid catalyst .
    • Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .
  • Synthesis of Diarylanthracenes

    • Field: Materials Science
    • Application: Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
    • Method: The boronic acid would likely be used in a coupling reaction with an anthracene derivative to form the diarylanthracene .
    • Results: Diarylanthracenes have been studied for their potential use in molecular electronics and photonics .
  • Monoarylation of Dibromoarenes

    • Field: Organic Synthesis
    • Application: Boronic acids can be used in the monoarylation of dibromoarenes .
    • Method: This reaction involves the use of a palladium catalyst and a base, with the boronic acid acting as a nucleophile .
    • Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .
  • Preparation of Homoleptic Diarylmercurials

    • Field: Organometallic Chemistry
    • Application: Boronic acids can be used in the preparation of homoleptic diarylmercurials .
    • Method: The specific method would depend on the particular synthesis being performed .
    • Results: Homoleptic diarylmercurials have potential applications in various areas of chemistry .
  • Cross-Coupling with Carbazolyl or Aryl Halides

    • Field: Organic Synthesis
    • Application: Boronic acids can be used in cross-coupling reactions with carbazolyl or aryl halides .
    • Method: This reaction involves the use of a palladium catalyst and a base, with the boronic acid acting as a nucleophile .
    • Results: This reaction can lead to the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic molecules .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUVPGFRPQLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid

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